molecular formula C22H27N3O5S B2399700 Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 941901-15-1

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2399700
CAS RN: 941901-15-1
M. Wt: 445.53
InChI Key: GUAJVEMSZQGCBA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The structural characterization of similar fused thiazolopyrimidine compounds is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. To a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with 4–5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. A DFT calculated HOMO-LUMO energy gap of 3.90 eV indicates a high kinetic stability of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have developed methodologies for synthesizing novel pyrimidine derivatives, including those similar to the specified compound. These studies often focus on the synthesis, spectroscopic, and crystal structure analysis of reduced pyrimidine derivatives. For instance, Begum and Vasundhara (2009) detailed the preparation and crystal structure analysis of two dihydropyrimidines, which contributes to understanding the molecular structures and potential applications of these compounds (Begum & Vasundhara, 2009).

Nonlinear Optical Properties

  • A significant area of research involves exploring the nonlinear optical properties of organic crystals derived from pyrimidine compounds. Dhandapani, Manivarman, and Subashchandrabose (2017) reported on the synthesis, crystal growth, structural evaluation, and nonlinear optical analysis of a related compound, emphasizing its potential in nonlinear optical applications (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Medicinal Chemistry and Pharmaceutical Applications

  • Pyrimidine derivatives have been synthesized and evaluated for various pharmaceutical properties, including anticancer, antifungal, and insecticidal activities. Shafiq et al. (2020) synthesized a series of halogenated pyrimidine derivatives and evaluated their bioactivity, highlighting the versatility of pyrimidine compounds in drug development (Shafiq et al., 2020).

Antimicrobial Evaluation

  • Novel pyrimidine derivatives, including those structurally related to the specified compound, have been synthesized and tested for antimicrobial activities. Shanmugasundaram et al. (2011) investigated the antibacterial, antifungal, and antitumor activities of synthesized pyrido(2,3-d)pyrimidine-carboxylate derivatives, contributing to the development of new antimicrobial agents (Shanmugasundaram et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate could also have potential applications in these areas.

properties

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-6-10-31-22-24-19-18(20(26)25-22)17(16(12(3)23-19)21(27)30-7-2)13-8-9-14(28-4)15(11-13)29-5/h8-9,11,17H,6-7,10H2,1-5H3,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJVEMSZQGCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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